molecular formula C8H11ClO2S2 B11870850 5-Isobutylthiophene-2-sulfonyl chloride CAS No. 958650-96-9

5-Isobutylthiophene-2-sulfonyl chloride

Cat. No.: B11870850
CAS No.: 958650-96-9
M. Wt: 238.8 g/mol
InChI Key: LPMKYOIOSMZHLB-UHFFFAOYSA-N
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Description

5-Isobutylthiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C8H11ClO2S2 and a molecular weight of 238.75 g/mol . It is also known by its synonym, 5-(2-Methylpropyl)-2-thiophenesulfonyl chloride . This compound is characterized by the presence of a thiophene ring substituted with an isobutyl group and a sulfonyl chloride group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isobutylthiophene-2-sulfonyl chloride typically involves the sulfonylation of 5-isobutylthiophene. This can be achieved by reacting 5-isobutylthiophene with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

5-Isobutylthiophene-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonyl Thiols: Formed by the reaction with thiols.

    Sulfoxides and Sulfones: Formed by oxidation of the thiophene ring.

Mechanism of Action

The mechanism of action of 5-Isobutylthiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonyl thiol derivatives. The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isobutylthiophene-2-sulfonyl chloride is unique due to the presence of the isobutyl group, which can influence its reactivity and the properties of its derivatives. The bulkiness of the isobutyl group can affect the steric hindrance and electronic properties of the compound, making it distinct from its methyl, ethyl, and propyl analogs .

Properties

IUPAC Name

5-(2-methylpropyl)thiophene-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClO2S2/c1-6(2)5-7-3-4-8(12-7)13(9,10)11/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMKYOIOSMZHLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(S1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694838
Record name 5-(2-Methylpropyl)thiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958650-96-9
Record name 5-(2-Methylpropyl)thiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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